3-(2-Bromo-3,4-dimethoxyphenyl)prop-2-enoic acid
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Overview
Description
3-(2-Bromo-3,4-dimethoxyphenyl)prop-2-enoic acid is an organic compound with the molecular formula C11H11BrO4 It is a derivative of cinnamic acid, where the phenyl ring is substituted with bromine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-3,4-dimethoxyphenyl)prop-2-enoic acid typically involves the bromination of 3,4-dimethoxycinnamic acid. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions using automated reactors to control temperature, concentration, and reaction time. The use of continuous flow reactors could enhance the efficiency and safety of the process, minimizing the risk associated with handling bromine.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-3,4-dimethoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding propanoic acid derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 3-(2-bromo-3,4-dimethoxyphenyl)propanoic acid.
Reduction: Formation of 3-(2-bromo-3,4-dimethoxyphenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Bromo-3,4-dimethoxyphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-3,4-dimethoxyphenyl)prop-2-enoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine and methoxy substituents can influence the compound’s reactivity and binding affinity, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)prop-2-enoic acid: Lacks the bromine substituent, which can significantly alter its reactivity and applications.
3-(3,4-Dimethoxyphenyl)propionic acid: Similar structure but with a saturated propanoic acid moiety instead of the unsaturated prop-2-enoic acid.
3-(3,4-Methylenedioxyphenyl)prop-2-enoic acid: Contains a methylenedioxy group instead of methoxy groups, leading to different chemical properties.
Uniqueness
3-(2-Bromo-3,4-dimethoxyphenyl)prop-2-enoic acid is unique due to the presence of the bromine atom, which can participate in various substitution reactions, and the methoxy groups, which can undergo oxidation. These functional groups provide versatility in synthetic applications and potential biological activities.
Properties
Molecular Formula |
C11H11BrO4 |
---|---|
Molecular Weight |
287.11 g/mol |
IUPAC Name |
(E)-3-(2-bromo-3,4-dimethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H11BrO4/c1-15-8-5-3-7(4-6-9(13)14)10(12)11(8)16-2/h3-6H,1-2H3,(H,13,14)/b6-4+ |
InChI Key |
KEXSSTUWNDUKIL-GQCTYLIASA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)O)Br)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)O)Br)OC |
Origin of Product |
United States |
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